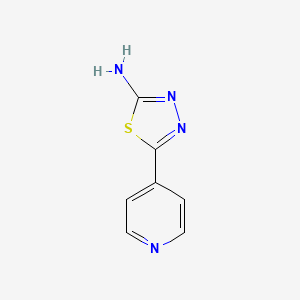

5-(Pyridin-4-yl)-1,3,4-Thiadiazol-2-amin

Übersicht

Beschreibung

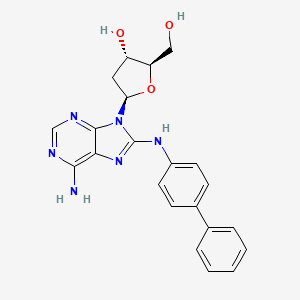

5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-amine, also known as PTDA, is a heterocyclic compound that has been extensively studied due to its unique chemical and physical properties. PTDA has been used in a variety of scientific applications, including organic synthesis, drug discovery, and photochemistry. PTDA is also used as a building block in the synthesis of complex molecules.

Wissenschaftliche Forschungsanwendungen

Biomedizinische Anwendungen

Die Verbindung „5-(Pyridin-4-yl)-1,3,4-Thiadiazol-2-amin“ ist eine Art von heterocyclischer Verbindung . Heterocyclische Verbindungen wie diese wurden für eine Vielzahl von biologischen Zielmolekülen eingesetzt . Sie wurden bei der Synthese verschiedener biomedizinischer Anwendungen eingesetzt, darunter die Entwicklung neuer Medikamente .

Krebsforschung

Diese Verbindung hat eine biologische Aktivität gegen bestimmte Arten von Krebszellen gezeigt. In einer Studie wurde eine Reihe von polysubstituierten Pyrrolo[3,4-b]pyridin-5-onen synthetisiert und in vitro unter Verwendung menschlicher epithelialer Zervixkarzinom-Zelllinien SiHa, HeLa und CaSki untersucht . Drei Verbindungen der Reihe zeigten eine signifikante Zytotoxizität gegen die drei Zelllinien .

Antibakterielle und Antimykotische Aktivität

Neben ihrem potenziellen Einsatz in der Krebsforschung hat „this compound“ auch eine antibakterielle und antimykotische Aktivität gezeigt. Dies macht es zu einem potenziellen Kandidaten für die Entwicklung neuer antimikrobieller Wirkstoffe.

Schwermetallsorption

Ein Co-basierter Porphyrin-Metall-organischer Gerüst (MOF), der aus einem neuartigen Porphyrin synthetisiert wurde, das „this compound“ enthält, weist eine effektive Adsorptionskapazität für die Entfernung von Schwermetallen wie Pb (II) und Cu (II) in einem wässrigen Medium auf . Dies deutet darauf hin, dass die Verbindung in der Sanierung von Umweltverschmutzung eingesetzt werden könnte, um Schwermetalle aus dem Wasser zu entfernen.

Wirkmechanismus

Target of Action

The primary targets of 5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-amine are Mycobacterium tuberculosis (MTB) and Staphylococcus epidermidis . These bacteria are responsible for causing tuberculosis and various skin infections respectively. The compound has shown potential activity against these bacteria, making it a promising antimicrobial agent .

Mode of Action

It is known to inhibit the growth ofEscherichia coli and Staphylococcus epidermidis . This suggests that the compound interacts with certain bacterial proteins or enzymes, disrupting their normal function and thereby inhibiting bacterial growth .

Biochemical Pathways

This interference could lead to the death of the bacteria or inhibit their ability to multiply .

Pharmacokinetics

In silico adme studies suggest that the compound displays a desirable adme profile with parameters within an acceptable range . This indicates that the compound could potentially have good bioavailability.

Result of Action

The result of the action of 5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-amine is the inhibition of bacterial growth. It has been shown to inhibit Escherichia coli and Staphylococcus epidermidis , with minimum inhibitory concentrations (MIC) of 8 and 4 μg/mL respectively . This suggests that the compound could be effective in treating infections caused by these bacteria.

Biochemische Analyse

Biochemical Properties

5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-amine plays a crucial role in several biochemical reactions. It has been found to interact with various enzymes, proteins, and other biomolecules. For instance, this compound has shown inhibitory effects on certain enzymes, such as xanthine oxidoreductase, which is involved in purine metabolism . Additionally, 5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-amine interacts with proteins involved in oxidative stress responses, thereby exhibiting antioxidant properties . These interactions are primarily mediated through hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex and inhibit enzyme activity.

Cellular Effects

The effects of 5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-amine on various cell types and cellular processes have been extensively studied. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which plays a critical role in cell proliferation and differentiation . Furthermore, 5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-amine can alter gene expression patterns by interacting with transcription factors and other regulatory proteins . These changes in gene expression can lead to alterations in cellular metabolism, including shifts in metabolic flux and metabolite levels.

Molecular Mechanism

The molecular mechanism of action of 5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-amine involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, 5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-amine binds to the active site of xanthine oxidoreductase, inhibiting its activity and reducing the production of reactive oxygen species . Additionally, this compound can activate certain transcription factors, leading to changes in gene expression that promote antioxidant responses . These molecular interactions are critical for the compound’s biological activity and therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-amine have been shown to change over time. Studies have demonstrated that this compound is relatively stable under physiological conditions, with minimal degradation over extended periods . Long-term exposure to 5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-amine can lead to cumulative effects on cellular function, including sustained changes in gene expression and metabolic activity . These temporal effects are important considerations for the compound’s use in therapeutic applications and experimental research.

Dosage Effects in Animal Models

The effects of 5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-amine vary with different dosages in animal models. At low doses, this compound has been shown to exhibit beneficial effects, such as antioxidant activity and enzyme inhibition . At higher doses, 5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-amine can induce toxic or adverse effects, including oxidative stress and cellular damage . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications to maximize benefits while minimizing risks.

Metabolic Pathways

5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-amine is involved in several metabolic pathways, including those related to purine metabolism and oxidative stress responses. This compound interacts with enzymes such as xanthine oxidoreductase, which plays a key role in the catabolism of purines . Additionally, 5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-amine can influence metabolic flux by modulating the activity of enzymes involved in antioxidant defenses . These interactions can lead to changes in metabolite levels and overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of 5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-amine within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, facilitating its intracellular accumulation . Once inside the cell, 5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-amine can bind to proteins and other biomolecules, influencing its localization and distribution within different cellular compartments . These transport and distribution mechanisms are critical for the compound’s biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of 5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-amine plays a significant role in its activity and function. This compound has been found to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The localization of 5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-amine is influenced by targeting signals and post-translational modifications that direct it to specific organelles . These subcellular localization patterns are essential for the compound’s interactions with biomolecules and its overall biological effects.

Eigenschaften

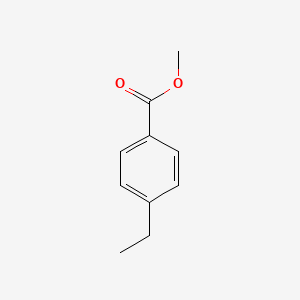

IUPAC Name |

5-pyridin-4-yl-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4S/c8-7-11-10-6(12-7)5-1-3-9-4-2-5/h1-4H,(H2,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTWDTPBHCWJWGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NN=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50173834 | |

| Record name | Pyridine, 4-(2-amino-1,3,4-thiadiazol-5-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50173834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2002-04-2 | |

| Record name | 5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2002-04-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 4-(2-amino-1,3,4-thiadiazol-5-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002002042 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 4-(2-amino-1,3,4-thiadiazol-5-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50173834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-5-(4-pyridyl)-1,3,4-thiadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-amine interact with enzymes and what are the downstream effects?

A: While not extensively studied, research suggests that 5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-amine may exhibit inhibitory activity against specific enzymes. For instance, derivatives of this compound have shown potential as inhibitors of Bloom helicase, an enzyme crucial for DNA replication and repair []. Inhibiting Bloom helicase could have implications for cancer therapy, as it disrupts DNA replication in rapidly dividing cancer cells. Further research is needed to fully understand the specific interactions and downstream effects of this compound on various biological targets.

Q2: What are the catalytic properties of ruthenium complexes containing 5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-amine?

A: Research has explored the catalytic activity of ruthenium(II) complexes containing 5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-amine as a ligand []. These complexes demonstrated catalytic activity in the transfer hydrogenation of acetophenone using 2-propanol as a hydrogen source. The reaction was carried out in the presence of KOH at 82°C. Further investigation into the reaction mechanism, selectivity, and potential applications of these complexes in other catalytic reactions is warranted.

Q3: How does the structure of 5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives influence their activity as acetylcholinesterase (AChE) inhibitors?

A: Studies have shown that incorporating a dodecyl chain linked via nitrogen to the 5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-amine core results in a more potent AChE inhibitor compared to its oxadiazole counterparts []. This suggests that the presence of the sulfur atom in the thiadiazole ring and the long alkyl chain contribute significantly to the inhibitory activity against AChE. Molecular docking studies indicate that these derivatives interact non-covalently with AChE, blocking entry into the enzyme gorge and catalytic site. This information provides valuable insights for further structure-activity relationship studies to optimize the potency and selectivity of these compounds as potential therapeutic agents for Alzheimer's disease.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-Isothiocyanatophenyl)sulfonyl]piperidine](/img/structure/B1265718.png)